molecular formula C9H17NO2S B566795 (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate CAS No. 1236007-42-3

(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Cat. No. B566795
M. Wt: 203.3
InChI Key: QZVCJLUVFPPQLX-SSDOTTSWSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate” is C9H17NO2S . The average mass is 203.302 Da and the monoisotopic mass is 203.097992 Da .


Physical And Chemical Properties Analysis

“®-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The log Kp (skin permeation) is -6.4 cm/s . The consensus Log Po/w is 1.64 . The water solubility Log S (ESOL) is -1.91 .

Scientific Research Applications

Natural and Synthetic Derivatives for Biological Activities

Compounds with structures similar to (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, particularly neo fatty acids and neo alkanes, have been isolated from natural sources and synthesized, demonstrating a range of biological activities. These compounds are considered promising for future chemical preparations as antioxidants and anticancer, antimicrobial, and antibacterial agents. Their derivatives also find applications in cosmetic, agronomic, and pharmaceutical industries, highlighting their versatility beyond simple chemical constituents (Dembitsky, 2006).

Environmental and Toxicity Studies

Studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups similar to (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, have shown their presence in various environmental matrices and human exposure routes. These studies suggest the need for future research to develop SPAs with lower toxicity and environmental impact, indicating the relevance of tert-butyl compounds in environmental science and public health (Liu & Mabury, 2020).

Synthesis and Chemical Production

The chemical synthesis routes, including those for producing compounds like vandetanib, involve intermediates with tert-butyl carboxylate groups, showcasing the importance of these compounds in industrial-scale chemical production and the pharmaceutical industry (Mi, 2015).

Asymmetric Synthesis and N-heterocycles

Chiral sulfinamides, closely related to tert-butyl sulfinamides, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This demonstrates the critical role of tert-butyl and related sulfinamide groups in medicinal chemistry and the development of therapeutically relevant compounds (Philip et al., 2020).

Environmental Remediation

The decomposition of environmental pollutants, such as methyl tert-butyl ether (MTBE), by adding hydrogen in a cold plasma reactor, illustrates the environmental applications of tert-butyl compounds. This research provides insights into alternative methods for decomposing and converting environmental toxins into less harmful substances (Hsieh et al., 2011).

Safety And Hazards

The safety information for “®-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate” includes a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCJLUVFPPQLX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733581
Record name tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

CAS RN

1236007-42-3
Record name tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 0° C. solution of (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 5.07 mmol) in MeOH (15 ml) was added dropwise a suspension of sodium methoxide (0.61 g, 11.3 mmol) in MeOH. After 6 hours stirring at room temperature, the reaction mixture was neutralized with 1N HCl and MeOH was partially evaporated. H2O and ethylacetate were added. The aqueous phase was extracted with ethylacetate, the combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to provide (RS)-3-mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester (1.2 g, 100%) as a colorless oil, MS: m/e 130.1 (M-OtBu).
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1.4 g
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Synthesis routes and methods III

Procedure details

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate (200 mg, 0.81 mmol) was dissolved in MeOH (10mL) and sodium methanethiolate (57 mg, 0.81 mmol) was added. The reaction mixture was stirred at rt for 30 mins. HCl (1M solution) was added and the aqueous layer extracted with DCM. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated affording the title compound (0.163 g, 98.4%). 1H NMR (500 MHz, CDCl3): δ 1.44 (s, 9H), 1.68 (d, 1H), 1.75-1.84 (m, 1H), 2.22-2.28 (m, 1H), 3.13-3.23 (m, 1H), 3.30-3.40 (m, 2H), 3.47-3.57 (m, 1H), 3.67-3.74 (m, 1H).
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200 mg
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10 mL
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57 mg
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Yield
98.4%

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